Apcin

Descripción general

Descripción

Apcin es un inhibidor potente y competitivo del complejo promotor de la anafase/ciclosomas (APC/C), que se dirige específicamente a la proteína Cdc20. El complejo promotor de la anafase/ciclosomas es una ligasa de ubiquitina-proteína multifuncional que regula varios procesos celulares, como la división celular, la diferenciación, la estabilidad del genoma, el metabolismo energético, la muerte celular, la autofagia y la carcinogénesis .

Aplicaciones Científicas De Investigación

Apcin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición del complejo promotor de la anafase/ciclosomas y su papel en los procesos celulares.

Biología: Investigado por sus efectos sobre la división celular, la diferenciación y la apoptosis.

Medicina: Explorado como un posible agente anticancerígeno debido a su capacidad para inhibir la proliferación de células cancerosas e inducir la apoptosis

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y como herramienta de investigación en el descubrimiento de fármacos

Mecanismo De Acción

Apcin ejerce sus efectos uniéndose a la proteína Cdc20, un coactivador del complejo promotor de la anafase/ciclosomas. Al unirse a Cdc20, this compound evita el reconocimiento de sustratos por el complejo promotor de la anafase/ciclosomas, inhibiendo así su actividad de ligasa de ubiquitina-proteína. Esta inhibición conduce a la estabilización de las proteínas del ciclo celular y prolonga la mitosis, lo que finalmente induce la apoptosis en las células cancerosas .

Compuestos similares:

ProTAME: Otro inhibidor del complejo promotor de la anafase/ciclosomas, pero con un mecanismo de acción diferente.

TAME: Un inhibidor permeable a las células que se dirige al complejo promotor de la anafase/ciclosomas.

Análogos de this compound basados en ureido: Estos análogos se han sintetizado para mejorar la afinidad de unión y la actividad biológica de this compound

Unicidad de this compound: this compound es único debido a su unión específica a la proteína Cdc20 y su capacidad para inhibir competitivamente el complejo promotor de la anafase/ciclosomas. Esta especificidad lo convierte en una herramienta valiosa para estudiar el papel del complejo promotor de la anafase/ciclosomas en los procesos celulares y su potencial como agente anticancerígeno .

Análisis Bioquímico

Biochemical Properties

Apcin plays a crucial role in biochemical reactions by binding to CDC20 and inhibiting its interaction with APC/C. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound interacts with several biomolecules, including CDC20, APC/C, and various substrates targeted for degradation by APC/C. The nature of these interactions involves the binding of this compound to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by causing cell cycle arrest at the metaphase-anaphase transition. This effect is mediated through the inhibition of CDC20, which is essential for the progression of the cell cycle. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of APC/C. For example, in glioblastoma cells, this compound has been shown to increase sensitivity to temozolomide, a chemotherapeutic agent, by promoting apoptosis and inhibiting cell migration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CDC20, which inhibits the interaction between CDC20 and APC/C. This inhibition prevents the ubiquitination and degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound specifically binds to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C. This disruption of the APC/C-CDC20 interaction results in the accumulation of cell cycle regulators, such as cyclins, and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits time-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of this compound in vitro and in vivo have been studied, showing that this compound remains stable under physiological conditions and retains its inhibitory activity over extended periods. Long-term effects of this compound on cellular function include sustained cell cycle arrest and apoptosis, as well as increased sensitivity to chemotherapeutic agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDC20 and APC/C. By inhibiting CDC20, this compound disrupts the normal function of APC/C, leading to the accumulation of cell cycle regulators and the activation of apoptotic pathways. This compound also affects metabolic flux and metabolite levels by altering the degradation of key metabolic enzymes and regulators. These changes in metabolic pathways contribute to the antitumor effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within cells are influenced by its binding to CDC20 and other biomolecules. The transport and distribution of this compound are critical for its therapeutic efficacy, as they determine the concentration of this compound at the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with CDC20 and APC/C. This compound is localized to the cytoplasm, where it binds to CDC20 and inhibits its interaction with APC/C. This localization is essential for this compound’s inhibitory activity, as it allows this compound to effectively disrupt the function of APC/C and induce cell cycle arrest and apoptosis. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Apcin se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de derivados basados en ureido. La síntesis generalmente implica la reacción de derivados de purina o pirimidina con compuestos de ureido en condiciones controladas .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica, asegurando una alta pureza y rendimiento. El compuesto se produce a menudo en forma sólida y se puede disolver en solventes como dimetilsulfóxido (DMSO) para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: Apcin experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades químicas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de análogos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound con grupos funcionales modificados, lo que mejora su afinidad de unión y actividad biológica .

Comparación Con Compuestos Similares

ProTAME: Another inhibitor of the anaphase-promoting complex/cyclosome, but with a different mechanism of action.

TAME: A cell-permeable inhibitor that targets the anaphase-promoting complex/cyclosome.

Ureido-based Apcin Analogues: These analogues have been synthesized to enhance the binding affinity and biological activity of this compound

Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .

Propiedades

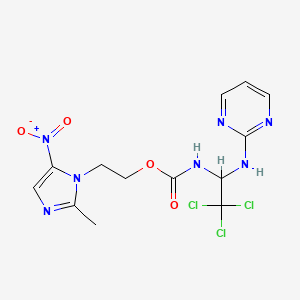

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-04-7 | |

| Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)

![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)